3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester
Overview
Description
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester typically involves the bromination and chlorination of indazole derivatives. One common method includes the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃), followed by purification and identification of the regioisomers . Another approach involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and the use of alternative strategies such as aryne cycloaddition or nitrosation of ortho-toluidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: RANEY® nickel or DIBAL.
Substitution: Cesium carbonate (Cs₂CO₃) and ethyl bromide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as protein kinase inhibitors, which play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . The compound’s ability to inhibit human neutrophil elastase also highlights its potential in modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Used as a raw material in chemical synthesis and as a protein kinase inhibitor.
Indazole-3-carboxylic acid methyl ester: Potential application as an inhibitor of human neutrophil elastase.
Uniqueness
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester stands out due to its unique combination of bromine and chlorine substituents on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel synthetic pathways .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)11)8(10)13-12-7/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUCKWJQDTKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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